Methaniazide

Description

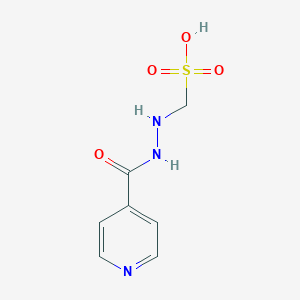

Structure

3D Structure

Properties

IUPAC Name |

[2-(pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c11-7(6-1-3-8-4-2-6)10-9-5-15(12,13)14/h1-4,9H,5H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZQCROBCYNTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NNCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3804-89-5 (hydrochloride salt) | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048248 | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13447-95-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(sulfomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13447-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methaniazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013447955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoniazid methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methaniazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8S7ZES0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methaniazide: A Historical and Technical Review in Tuberculosis Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methaniazide, also known as isoniazid (B1672263) methanesulfonate (B1217627) or by brand names such as Neotizide, is a derivative of the frontline anti-tuberculosis drug isoniazid.[1] Historically, it has been used in the treatment of tuberculosis, often in combination with other therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on its place within the broader context of tuberculosis research. Given the limited specific historical and experimental data available for this compound, this guide leverages the extensive knowledge of its parent compound, isoniazid, to infer its probable mechanisms and properties, while clearly indicating where direct evidence for this compound is lacking.

Discovery and History

The history of this compound is intrinsically linked to the development of isoniazid, a cornerstone of modern tuberculosis therapy. Isoniazid (isonicotinic acid hydrazide) was first synthesized in 1912, but its potent anti-tuberculosis activity was not discovered until the late 1940s and early 1950s.[2][3] This discovery marked a significant turning point in the fight against tuberculosis.[4]

This compound emerged as a modification of isoniazid, where a methanesulfonic acid group is attached to the hydrazide moiety.[1] While the exact date and discoverer of this compound are not well-documented in readily available scientific literature, it was likely synthesized and investigated in the mid-20th century, following the establishment of isoniazid as a primary treatment for tuberculosis. The rationale for such derivatization was often to improve solubility, reduce toxicity, or alter the pharmacokinetic profile of the parent drug. This compound was marketed under various names, including Neotizide, and was also a component of a combination drug called Neothetazone, which also contained thioacetazone.[1][5]

Chemical Structure and Synthesis

This compound is the sodium salt of isoniazid methanesulfonate. The core structure consists of the pyridine (B92270) ring and the hydrazide functional group characteristic of isoniazid, with the addition of a methanesulfonyl group.

Experimental Protocol: General Synthesis of Isoniazid Derivatives

While a specific detailed protocol for the industrial synthesis of this compound is not available in the reviewed literature, a general approach for creating isoniazid derivatives involves the reaction of isoniazid with a corresponding aldehyde or ketone to form a hydrazone, or with an acyl halide or sulfonyl halide to form a substituted hydrazide. For this compound, the synthesis would have likely involved the reaction of isoniazid with a methanesulfonyl-containing reagent.

A plausible, though not definitively documented, laboratory-scale synthesis could be conceptualized as follows:

-

Dissolution of Isoniazid: Isoniazid is dissolved in a suitable aprotic solvent.

-

Addition of a Base: A non-nucleophilic base is added to the solution to deprotonate the terminal nitrogen of the hydrazide group, increasing its nucleophilicity.

-

Reaction with Methanesulfonyl Chloride: Methanesulfonyl chloride is added dropwise to the reaction mixture under controlled temperature conditions (e.g., in an ice bath) to prevent side reactions.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified, for example, by recrystallization, to yield this compound.

-

Salt Formation: To obtain the sodium salt, the purified this compound would be treated with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

Mechanism of Action

The mechanism of action of this compound is presumed to be analogous to that of isoniazid, acting as a prodrug that ultimately inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][6]

Inferred Signaling Pathway and Activation

The widely accepted mechanism for isoniazid activation and action provides a framework for understanding how this compound likely functions.[6]

Caption: Probable mechanism of action of this compound.

Experimental Workflow for In Vitro Evaluation

The in vitro activity of a potential anti-tuberculosis compound like this compound would typically be assessed through a series of standardized experiments.

Caption: A typical workflow for the in vitro evaluation of an anti-tuberculosis drug candidate.

Quantitative Data

| Parameter | Value (for Isoniazid) | Reference Strain | Method |

| MIC | 0.025 - 0.05 µg/mL | M. tuberculosis H37Rv | Broth Microdilution |

| Typical Dosage (Active TB) | 5 mg/kg daily (up to 300 mg) | Human | Clinical Guidelines |

| Common Adverse Effects | Peripheral neuropathy, hepatotoxicity | Human | Clinical Studies |

Note: This data is for isoniazid and is provided for comparative context due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are scarce. However, based on standard methodologies used in tuberculosis research during the mid-20th century, the following protocols would have been likely employed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Drug Stock Solution: A stock solution of this compound would be prepared in a suitable solvent (e.g., sterile distilled water) and sterilized by filtration.

-

Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis (e.g., H37Rv strain) would be prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a specific turbidity corresponding to a known bacterial concentration (e.g., McFarland standard).

-

Serial Dilution: The this compound stock solution would be serially diluted in a 96-well microplate containing fresh culture medium.

-

Inoculation: Each well would be inoculated with the standardized mycobacterial suspension.

-

Incubation: The microplate would be incubated at 37°C for a period of 7 to 14 days.

-

Reading of Results: The MIC would be determined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

Protocol 2: In Vivo Efficacy in a Murine Model

-

Infection of Mice: A cohort of susceptible mice (e.g., BALB/c) would be infected with a low-dose aerosol of M. tuberculosis.

-

Treatment Initiation: After a pre-determined period to allow for the establishment of infection, treatment with this compound would be initiated. The drug would typically be administered orally or via gavage.

-

Dosing Regimen: Different doses of this compound would be administered daily for a specified duration (e.g., 4-8 weeks). A control group would receive the vehicle only, and a positive control group would receive a standard drug like isoniazid.

-

Evaluation of Bacterial Load: At the end of the treatment period, mice would be euthanized, and their lungs and spleens aseptically removed. The organs would be homogenized, and serial dilutions plated on Middlebrook 7H11 agar (B569324) to determine the number of colony-forming units (CFU).

-

Data Analysis: The efficacy of this compound would be determined by comparing the reduction in bacterial load in the treated groups to the control groups.

Conclusion

This compound represents a historical footnote in the extensive story of anti-tuberculosis drug development. As a derivative of the highly successful drug isoniazid, its discovery was a logical step in the chemical exploration of isonicotinic acid hydrazides. While it saw some clinical use, it has been largely superseded by its parent compound and other, more potent and well-characterized anti-tuberculosis agents. The lack of detailed, publicly available scientific data on this compound underscores its limited impact on the field compared to isoniazid. For contemporary researchers, the story of this compound serves as a reminder of the iterative nature of drug development and the importance of thorough documentation and comparative studies in establishing the clinical value of new therapeutic agents. Future research into historical drug archives may yet uncover more specific details about this particular chapter in the history of tuberculosis treatment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound/thioacetazone - Wikipedia [en.wikipedia.org]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

Methaniazide: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature providing specific quantitative data for Methaniazide is limited. Much of the information presented herein is based on the well-characterized properties of its parent compound, Isoniazid, which is the presumed active metabolite. This guide is intended for informational purposes and should be supplemented with further experimental validation.

Introduction

This compound, also known as Isoniazid Methanesulfonate, is a derivative of the first-line anti-tuberculosis drug, Isoniazid.[1][2] It was developed as an antibiotic for the treatment of tuberculosis.[1][2] Structurally, it combines Isoniazid with a methanesulfonic acid group.[1] this compound is typically used as its sodium salt.[1][2] It is believed to act as a prodrug, releasing Isoniazid, which is then converted to its active form.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and available biological data for this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is chemically named [2-(Pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid.[1] It is an achiral molecule.[3]

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available. The following table summarizes known properties and includes data for the parent compound, Isoniazid, for comparative purposes.

| Property | This compound | Isoniazid |

| Molecular Formula | C₇H₉N₃O₄S[3] | C₆H₇N₃O |

| Molecular Weight | 231.23 g/mol [3] | 137.14 g/mol |

| IUPAC Name | [2-(Pyridine-4-carbonyl)hydrazinyl]methanesulfonic acid[1] | Pyridine-4-carbohydrazide |

| CAS Number | 13447-95-5[1] | 54-85-3 |

| Melting Point | Not available | 171-173 °C[4] |

| pKa | Not available | 1.82, 3.60, 10.8 |

| Solubility | Not available | Water: 14 g/100 mL (25 °C); Ethanol: ~2% (25 °C)[4] |

| LogP | -2.37 (calculated)[5] | -0.64[4] |

Synthesis of this compound

A general method for the synthesis of Isoniazid derivatives, including sulfonate esters, has been described. The synthesis of this compound (Isoniazid Mesylate) can be achieved by reacting Isoniazid with methanesulfonyl chloride.

General Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of an Isoniazid sulfonate derivative.

Materials:

-

Isoniazid

-

Methanesulfonyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Dissolve Isoniazid in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride in the aprotic solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography).

-

Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[6]

Mechanism of Action

This compound is presumed to be a prodrug that is hydrolyzed in vivo to release Isoniazid. The mechanism of action of Isoniazid against Mycobacterium tuberculosis is well-established and involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Activation of the Prodrug

Isoniazid itself is not active. It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Inside the bacterium, KatG converts Isoniazid into a reactive isonicotinic acyl radical.[7]

Inhibition of Mycolic Acid Synthesis

The isonicotinic acyl radical then covalently adducts with NAD⁺ to form an isonicotinoyl-NAD complex. This complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids to form mycolic acids. The inhibition of InhA disrupts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available. The following information pertains to Isoniazid and provides an expected profile for the active metabolite of this compound. The pharmacokinetic properties of Isoniazid can vary significantly between individuals due to genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes.[8]

| Parameter | Value (for Isoniazid) |

| Absorption | Rapidly and almost completely absorbed from the gastrointestinal tract.[9] |

| Distribution | Distributes into all body tissues and fluids, including cerebrospinal fluid. Protein binding is low (10-15%).[9] |

| Metabolism | Primarily metabolized in the liver and small intestine by N-acetylation to acetylisoniazid.[8] This is followed by hydrolysis to isonicotinic acid and acetylhydrazine. The rate of acetylation is genetically determined.[8] |

| Excretion | Primarily excreted in the urine as metabolites. |

| Half-life | Varies with acetylator phenotype: Slow acetylators: 2-5 hours; Fast acetylators: 0.5-1.6 hours.[9] |

Pharmacodynamics

There is a lack of specific data on the pharmacodynamic properties of this compound. The in vitro activity of Isoniazid against Mycobacterium tuberculosis is well-documented.

| Parameter | Value (for Isoniazid) |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.02-0.04 µg/mL[10] |

Toxicology

| Parameter | Value (for Isoniazid) |

| Acute Toxicity (LD₅₀ in mice) | 149 mg/kg (intravenous)[12] |

| Adverse Effects | Hepatotoxicity (ranging from asymptomatic elevation of liver enzymes to acute liver failure), peripheral neuropathy, central nervous system effects (e.g., seizures in overdose).[13] |

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo evaluation of anti-tuberculosis agents like this compound.

In Vitro Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Method: Broth microdilution method using a 96-well plate format.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution

-

96-well microplates

-

Resazurin (B115843) sodium salt solution (for viability assessment)

-

Positive control drug (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in the 96-well plate.

-

Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include wells for a positive control (Isoniazid), a negative control (no drug), and a sterility control (broth only).

-

Incubate the plates at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for another 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).[14]

In Vivo Efficacy in a Mouse Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of this compound in a murine model of chronic tuberculosis infection.

Method: Aerosol infection of mice followed by drug treatment and assessment of bacterial load in the lungs.

Animals: BALB/c mice.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Aerosol exposure chamber

-

This compound formulation for oral gavage

-

Positive control drug (e.g., Isoniazid)

-

Vehicle control

Procedure:

-

Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure.

-

Allow the infection to establish for a period of 2-4 weeks to create a chronic infection model.

-

Randomly assign mice to treatment groups: Vehicle control, this compound (at various doses), and positive control (Isoniazid).

-

Administer the treatments daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

-

Homogenize the lung tissue and prepare serial dilutions.

-

Plate the dilutions on Middlebrook 7H10 or 7H11 agar (B569324) plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs of each treatment group.

-

Compare the CFU counts between the treatment groups to assess the efficacy of this compound.

Signaling Pathways

Direct studies on the effects of this compound on mycobacterial signaling pathways are not available. However, transcriptomic analyses of Mycobacterium tuberculosis treated with Isoniazid have revealed significant changes in gene expression, providing insights into the cellular response to the drug.

Treatment with Isoniazid leads to the upregulation of genes involved in mycolic acid biosynthesis, likely as a compensatory response to the inhibition of this pathway.[15] Additionally, genes associated with stress responses are often induced.[16] Transcriptional profiling has shown that drug-tolerant ("persister") mycobacteria exhibit a downregulation of genes related to growth and metabolism, and an upregulation of stress response genes and efflux pumps.[8] These findings suggest that the efficacy of Isoniazid, and by extension this compound, is linked to the metabolic state of the bacterium.

References

- 1. Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity [scielo.org.co]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. This compound [drugcentral.org]

- 6. mdpi.com [mdpi.com]

- 7. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transcriptional Adaptation of Drug-tolerant Mycobacterium tuberculosis During Treatment of Human Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. research.unl.pt [research.unl.pt]

- 11. This compound/thioacetazone - Wikipedia [en.wikipedia.org]

- 12. A High Dose of Isoniazid Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoniazid Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 14. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional adaptation of drug-tolerant Mycobacterium tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptional adaptation of Mycobacterium tuberculosis that survives prolonged multi-drug treatment in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methaniazide as a Prodrug of Isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methaniazide, a derivative of the frontline anti-tuberculosis drug isoniazid (B1672263), has been historically utilized as an antibiotic. Structurally, it is the methanesulfonic acid derivative of isoniazid. This technical guide delineates the role of this compound as a prodrug, with its metabolic activation culminating in the formation of isonicotinic acid, the ultimate active moiety responsible for its antimycobacterial effects. This document provides a comprehensive overview of the probable metabolic pathways, detailed hypothetical experimental protocols for studying its biotransformation, and quantitative data extrapolated from its well-studied parent compound, isoniazid. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of tuberculosis chemotherapy and the development of novel prodrug strategies.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis[1]. It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG to exert its therapeutic effect[1]. Upon activation, isoniazid is converted into a series of reactive species, which ultimately lead to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1].

This compound, or isoniazid methanesulfonate, is a chemical derivative of isoniazid[2]. Given its structural similarity to acetylisoniazid, a known metabolite of isoniazid that also yields isonicotinic acid, it is postulated that this compound functions as a prodrug of isonicotinic acid[2]. This guide explores the scientific basis for this assertion, providing a detailed examination of its proposed metabolic fate and the experimental approaches required to validate these hypotheses.

Proposed Metabolic Pathway of this compound

The metabolic conversion of this compound to isonicotinic acid is likely to proceed via hydrolysis of the hydrazide bond. This biotransformation is analogous to the metabolic processing of isoniazid and its acetylated metabolite.

Hydrolysis to Isonicotinic Acid

The central hypothesis is that this compound undergoes enzymatic hydrolysis to yield isonicotinic acid and methanesulfonyl hydrazine. While the specific enzymes responsible for this compound hydrolysis have not been definitively identified, it is plausible that hepatic amidases or other hydrolases are involved, similar to the hydrolysis of acetylisoniazid.

The proposed metabolic conversion is depicted in the following diagram:

Quantitative Analysis of this compound Biotransformation (Hypothetical)

Due to a lack of direct experimental data for this compound, the following table presents hypothetical pharmacokinetic parameters based on known data for isoniazid and the anticipated behavior of a prodrug designed for controlled release. These values should be experimentally determined.

| Parameter | Isoniazid (Reference) | This compound (Hypothetical) | Unit |

| Bioavailability (F) | >90% (oral) | >80% (oral) | % |

| Time to Peak Plasma Concentration (Tmax) | 1-2 | 2-4 | hours |

| Elimination Half-life (t½) | 0.5-1.6 (fast acetylators)2-5 (slow acetylators) | 3-6 | hours |

| Metabolism | Hepatic (acetylation, hydrolysis) | Hepatic (hydrolysis) | - |

| Primary Metabolites | Acetylisoniazid, Isonicotinic acid, Hydrazine | Isonicotinic acid, Methanesulfonyl hydrazine | - |

| Excretion | Urine (70-90% as metabolites) | Urine | - |

Detailed Experimental Protocols

The following protocols are adapted from established methods for studying the metabolism of isoniazid and other prodrugs. These can be applied to investigate the biotransformation of this compound.

In Vitro Metabolism of this compound using Liver Subcellular Fractions

Objective: To determine the rate and extent of this compound conversion to isonicotinic acid in a controlled in vitro system.

Materials:

-

This compound

-

Isonicotinic acid (analytical standard)

-

Human or rat liver S9 fraction or microsomes

-

NADPH regenerating system (for microsomal studies)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching and extraction)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver subcellular fraction (S9 or microsomes), phosphate buffer, and (if using microsomes) the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of 1-10 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of this compound and isonicotinic acid using a validated LC-MS/MS method.

Workflow Diagram:

Analytical Method for Quantification of this compound and Isonicotinic Acid

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its metabolite, isonicotinic acid, in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined)

-

Isonicotinic Acid: Precursor ion > Product ion (to be determined)

-

Internal Standard: A stable isotope-labeled analog of either analyte.

-

Sample Preparation:

-

To 100 µL of plasma or other biological matrix, add an internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex and centrifuge.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Conclusion

This compound represents a logical prodrug of isonicotinic acid, with a metabolic activation pathway that is strongly supported by its structural analogy to acetylisoniazid. While direct experimental evidence for its quantitative biotransformation is limited in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate its pharmacokinetic and metabolic profile. A thorough understanding of this compound's behavior as a prodrug is essential for any future consideration of its therapeutic potential and for the rational design of new isoniazid derivatives with improved pharmacological properties. The diagrams and structured data presented serve as a valuable starting point for further investigation in the field of tuberculosis drug development.

References

Early In Vitro Studies of Methaniazide and its Progenitor, Isoniazid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methaniazide, also known as Neotizide or Isoniazid (B1672263) methanesulfonate, is an antibiotic that has been utilized in the treatment of tuberculosis. It is a chemical derivative of methanesulfonic acid and the frontline antituberculosis drug, isoniazid (INH). Given the limited availability of early in vitro studies specifically focused on this compound, this technical guide provides a comprehensive overview of the in vitro activity of its parent compound, isoniazid, and its derivatives. The mechanism of action of this compound is presumed to be closely related to that of isoniazid, which acts as a prodrug targeting mycolic acid synthesis in Mycobacterium tuberculosis. This guide synthesizes key quantitative data, experimental protocols, and known signaling pathways to serve as a foundational resource for researchers in the field.

Antimicrobial Activity of Isoniazid and its Derivatives

The in vitro antitubercular activity of isoniazid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antitubercular Activity of Isoniazid and its Derivatives against Mycobacterium tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | MIC (µM) | Reference |

| Isoniazid (INH) | 0.025 | 0.18 | [1] |

| Isonicotinoylhydrazide and 3-ethoxysalicylaldehyde (B1293910) Schiff base | 4 | - | [1] |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | - | 0.14 (against INH-resistant strain) | |

| Isoniazid-pyrazinoic acid hybrid (21a) | 2 | - | |

| IBP19, IBP21, IBP22, IBP29 (Isoniazid-4-oxobutanoic acid derivatives) | 1.562 | - | [2] |

| Isoniazid (INH) | 3.125 | - | [2] |

| Pyrazinamide (PYZ) | 3.125 | - | [2] |

In Vitro Cytotoxicity

The evaluation of cytotoxicity is a critical step in the early stages of drug development to assess the potential for adverse effects on host cells. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.

Table 2: In Vitro Cytotoxicity of Isoniazid and its Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Isoniazid Derivatives (general) | HepG2 | > 25 | [3][4] |

| (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) | MCF-7 | Lower than zerumbone | [5] |

| IBP19, IBP21, IBP22, IBP29 | HCL and VCL | > 300 | [2] |

| Isoniazid (INH) | HCL and VCL | > 200 | [2] |

| Ethambutol (ETH) | HCL and VCL | > 150 | [2] |

| Pyrazinamide (PYZ) | HCL and VCL | > 200 | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of antitubercular agents is the broth macrodilution method using the BACTEC MGIT 960 system.[3][6]

-

Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared and adjusted to a standard turbidity.

-

Drug Dilution: The test compounds are serially diluted in appropriate solvents (e.g., DMSO) and then added to MGIT tubes containing 0.8 mL of OADC (oleic acid, albumin, dextrose, catalase) supplement.[3][6]

-

Inoculation: Each MGIT tube is inoculated with 0.5 mL of the prepared bacterial suspension.[3][6]

-

Incubation: The tubes are incubated at 37°C and monitored for growth using the BACTEC MGIT 960 instrument.[3][6]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a significant increase in fluorescence, indicating inhibition of bacterial growth.

Another method is the Microplate Alamar Blue Assay (MABA).[2] In this assay, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[3][5][6][7]

-

Cell Seeding: Human cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[7]

-

MTT Addition: After the incubation period, MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[7]

-

Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.[7]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5]

Signaling Pathways and Mechanism of Action

The antitubercular activity of isoniazid is not direct but requires activation by a mycobacterial enzyme. The primary mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Resistance to isoniazid often arises from mutations in the genes involved in its activation and target pathways.

Isoniazid Activation and Mechanism of Action

Caption: Isoniazid activation and mechanism of action in M. tuberculosis.

Isoniazid Resistance Mechanisms

Caption: Key genetic mutations leading to isoniazid resistance.

Conclusion

While direct in vitro studies on this compound are scarce in publicly available literature, a comprehensive understanding of its potential activity can be extrapolated from the extensive research on its parent compound, isoniazid, and its derivatives. This guide provides a consolidated resource of quantitative data on antimicrobial activity and cytotoxicity, detailed experimental protocols for in vitro evaluation, and a visual representation of the key signaling pathways involved in the action and resistance of isoniazid. This information serves as a critical starting point for further research and development of this compound and other novel antitubercular agents. Future in vitro studies should aim to directly characterize the activity of this compound to confirm and expand upon the knowledge base established by its chemical progenitors.

References

- 1. brieflands.com [brieflands.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells | In Vivo [iv.iiarjournals.org]

- 6. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 7. applications.emro.who.int [applications.emro.who.int]

Methaniazide: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methaniazide, also known as isoniazid (B1672263) methanesulfonate, is a derivative of the frontline anti-tuberculosis drug, isoniazid. This document provides an in-depth technical overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its synthesis, comprehensive characterization data, and an exploration of its mechanism of action, presented through clear data tables and visualizations to support researchers and professionals in the field of drug development.

Introduction

This compound is an antibiotic that has been utilized in the treatment of tuberculosis.[1] It is structurally a derivative of methanesulfonic acid and isoniazid.[1] As a prodrug, this compound is believed to be converted to its active form, isonicotinic acid, in a manner similar to isoniazid.[1] This guide outlines the chemical synthesis and detailed characterization of this compound, providing a foundational resource for its further investigation and potential applications.

Synthesis of this compound

The synthesis of this compound, referred to as Isoniazid Mesylate in the cited literature, is achieved through the reaction of isoniazid with mesylic acid.[2]

Experimental Protocol

The following protocol is adapted from Pinto et al. (2020)[2]:

Materials:

-

Isoniazid (1.034 g, 7.54 mmol)

-

Deionized water (20 mL)

-

Mesylic acid (1M solution, 7.5 mL, 7.54 mmol)

Procedure:

-

Dissolve isoniazid in deionized water in a suitable reaction vessel.

-

Slowly add the 1M solution of mesylic acid to the isoniazid solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Evaporate the solvent under vacuum to obtain the final product.

-

Dry the resulting solid under vacuum.

Product:

Characterization of this compound

Comprehensive characterization is crucial for confirming the identity, purity, and structure of the synthesized this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₄S | [3] |

| Molecular Weight | 231.23 g/mol | [3] |

| Appearance | Pale white solid | [2] |

| Melting Point | 133 °C | [2] |

Table 2: Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) | Reference |

| C | 36.05 | 36.83 | [2] |

| H | 4.75 | 4.90 | [2] |

| N | 18.02 | 18.05 | [2] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400.13 MHz, DMSO-d₆) | δ = 11.24 (s, 1H), 8.96 (d, 2H, J = 8.0 Hz), 8.09–8.06 (m, 2H), 2.44–2.42 (m, 3H) | [2] |

| ¹³C NMR (100.62 MHz, DMSO-d₆) | δ = 163.83, 148.42, 142.61, 124.73, 123.27, 53.34 ppm | [2] |

| Infrared (IR) | 3424, 3191, 2985, 1676, 1654, 1540, 1497, 1419, 1298, 1223, 1152, 1061, 1030, 1001, 934, 846, 777, 744, 686, 664, 551, 535, 522, 459, 426, 403 cm⁻¹ | [2] |

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for assessing the purity of this compound and for its quantification in various matrices. The following protocol is based on a method developed for the determination of isoniazid methanesulphonate in biological samples.[4]

3.2.1. Experimental Protocol

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase phenyl column.[4]

-

Mobile Phase: 0.25 mM tetrabutylammonium (B224687) phosphate (B84403) as a paired-ion reagent.[4]

-

Detection: UV at 280 nm.[4]

-

Internal Standard: Niacinamide.[4]

Sample Preparation (for biological samples):

-

Acidify the blood sample to pH 5.0.[4]

-

Add a suitable amount of acetonitrile (B52724) for extraction.[4]

-

Add the internal standard (niacinamide).[4]

-

Evaporate the supernatant to dryness.[4]

-

Reconstitute the residue with phosphate buffer.[4]

-

Inject an aliquot of the reconstituted solution into the HPLC system.[4]

For analysis of the pure compound:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., mobile phase).

-

Prepare working solutions of known concentrations by diluting the stock solution.

-

Inject the solutions into the HPLC system to determine the retention time and peak area.

Mechanism of Action

This compound is a prodrug of isoniazid.[1] Its mechanism of action is therefore understood to be the same as that of isoniazid, which involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[4][5]

Signaling Pathway

The activation of isoniazid and its subsequent action on mycolic acid synthesis is a well-characterized pathway.

Caption: Mechanism of action of this compound.

Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical workflow.

Caption: Workflow for this compound synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, tabulated quantitative data, and visual representations of its mechanism of action and experimental workflow offer a valuable resource for researchers and professionals in drug development. The provided information can serve as a strong foundation for further studies on this compound, including its efficacy, safety, and potential for new therapeutic applications.

References

- 1. youtube.com [youtube.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Determination of isoniazid methanesulphonate and its metabolites in rabbit blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Methaniazide's Mechanism of Action Against Mycobacterium tuberculosis: A Technical Guide

Abstract: Methaniazide, a derivative of the frontline antitubercular drug isoniazid (B1672263) (INH), is understood to exert its bactericidal effects against Mycobacterium tuberculosis through a shared bioactivation pathway and molecular target. This technical guide provides an in-depth exploration of this mechanism, beginning with its activation by the catalase-peroxidase enzyme KatG, followed by the formation of a potent inhibitory adduct with NAD+, and culminating in the inhibition of the enoyl-acyl carrier protein (ACP) reductase, InhA. Disruption of this key enzyme halts the biosynthesis of mycolic acids, critical components of the unique mycobacterial cell wall, leading to cell death. This document details the biochemical pathways, presents relevant quantitative data, outlines key experimental methodologies, and provides visual diagrams to elucidate the complete mechanism of action.

Core Mechanism: From Prodrug to Potent Inhibitor

This compound, like its parent compound isoniazid, is a prodrug that requires intracellular activation within Mycobacterium tuberculosis to become pharmacologically active.[1][2] The mechanism can be dissected into three primary stages: activation, adduct formation, and target inhibition.

Stage 1: Bioactivation by Catalase-Peroxidase (KatG)

Upon diffusion into the mycobacterium, this compound is oxidized by the bacterial catalase-peroxidase enzyme, KatG.[3][4][5] This enzymatic reaction is crucial and is considered the rate-limiting step in the drug's action. KatG, a heme-containing enzyme, converts the drug into a spectrum of reactive species, most notably an isonicotinoyl radical.[2][6] The generation of these radicals is a critical step; mutations within the katG gene are the predominant cause of high-level isoniazid resistance in clinical isolates, as the prodrug can no longer be efficiently activated.[4][7][8]

Stage 2: Formation of the INH-NAD Adduct

The highly reactive isonicotinoyl radical generated by KatG does not directly inhibit the final target. Instead, it spontaneously reacts with the ubiquitous cellular cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (in its oxidized form, NAD+, or reduced form, NADH), to form a covalent adduct.[3][9] The primary active molecule is the isonicotinoyl-NAD (INH-NAD) adduct.[2][6] This adduct is the true inhibitor that targets the mycolic acid biosynthesis pathway.

Stage 3: Inhibition of Enoyl-ACP Reductase (InhA)

The final molecular target of the INH-NAD adduct is the enoyl-acyl carrier protein reductase, InhA.[7] InhA is an essential NADH-dependent enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis.[2] This system is responsible for elongating long-chain fatty acids (C26 to C90), which are the precursors to mycolic acids.[7]

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA with respect to its substrate, NADH.[6] By binding to the active site of InhA, the adduct blocks its enzymatic activity, thereby preventing the reduction of enoyl-ACP substrates.[7][10] This blockade halts the FAS-II elongation cycle, leading to the depletion of mycolic acid precursors. The consequent disruption of the mycolic acid layer, a defining feature of the mycobacterial cell wall, compromises the cell's structural integrity and viability, ultimately resulting in a bactericidal effect.[1][7]

Quantitative Data Summary

The efficacy of antitubercular agents is quantified by their Minimum Inhibitory Concentration (MIC) and their inhibitory effect on the molecular target (IC₅₀ or Kᵢ). While specific data for this compound is sparse, the values for isoniazid and other direct InhA inhibitors provide a strong reference.

Table 1: Minimum Inhibitory Concentrations (MIC) Against M. tuberculosis

| Compound | MIC Range (µg/mL) | Method | Reference |

|---|---|---|---|

| Isoniazid | 0.03 - 0.12 | Broth Microdilution | [11] |

| Rifampicin | 0.06 - 0.25 | Broth Microdilution | [11] |

| Ethambutol | 0.5 - 2.0 | Broth Microdilution | [11] |

| Isatin-INH Hybrid (11e) | 0.195 | Broth Microdilution |[9] |

Table 2: InhA Enzyme Inhibition Kinetics

| Inhibitor | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| INH-NADP Adduct | Kᵢ app | 256 ± 15 nM | Competitive inhibitor with respect to NADH | [6] |

| NITD-529 | IC₅₀ | 9.60 µM | Direct InhA inhibitor | [7] |

| NITD-564 | IC₅₀ | 0.59 µM | Direct InhA inhibitor | [7] |

| GSK138 | IC₅₀ | 0.04 µM | Direct InhA inhibitor |[12] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of a compound against M. tuberculosis.

1. Inoculum Preparation: a. Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth, supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80, until it reaches mid-log phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline or broth.[11] This corresponds to approximately 1-5 x 10⁷ CFU/mL. c. Dilute this suspension 1:100 in fresh 7H9 broth to achieve the final inoculum concentration.

2. Microtiter Plate Setup: a. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. b. In a 96-well microtiter plate, add 100 µL of supplemented 7H9 broth to all wells. c. Add 100 µL of the compound stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[13] This creates a concentration gradient. e. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

3. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL. b. Seal the plate with a breathable membrane and incubate at 37°C.[11]

4. Reading and Interpretation: a. Visually inspect the plates for bacterial growth after 14-21 days of incubation.[11] Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[13][14]

Protocol: In Vitro InhA Inhibition Assay

This biochemical assay measures the direct inhibition of the purified InhA enzyme.

1. Reagents and Materials: a. Purified recombinant M. tuberculosis InhA enzyme. b. Assay Buffer: 100 mM Pipes (pH 7.0), 10% glycerol.[6] c. Substrates: NADH and a long-chain enoyl-CoA (e.g., 2-trans-octenoyl-CoA).[6] d. Test inhibitor (e.g., INH-NAD adduct, direct inhibitor). e. UV-transparent 96-well plate and a spectrophotometer capable of reading absorbance at 340 nm.

2. Assay Procedure: a. Prepare a reaction mixture in the assay buffer containing a fixed concentration of InhA enzyme (e.g., 10 nM) and the enoyl-CoA substrate (e.g., 100 µM).[6] b. Add varying concentrations of the test inhibitor to different wells. Include a control with no inhibitor. c. Pre-incubate the enzyme-inhibitor mixture for a defined period at a constant temperature (e.g., 25°C). d. Initiate the enzymatic reaction by adding NADH to a final concentration (e.g., 100 µM).

3. Data Acquisition and Analysis: a. Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over time. This corresponds to the oxidation of NADH to NAD+. b. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve. c. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve. For mechanistic studies, kinetic parameters like Kᵢ can be determined by varying both substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, competitive inhibition).[6]

References

- 1. Mechanisms of Drug-Induced Tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Resistance in Mycobacterium tuberculosis: PEROXIDASE INTERMEDIATE BYPASS CAUSES POOR ISONIAZID ACTIVATION BY THE S315G MUTANT OF M. TUBERCULOSIS CATALASE-PEROXIDASE (KatG) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Methaniazide Sodium Salt: A Technical Guide

Disclaimer: Limited direct pharmacological data for Methaniazide sodium salt is publicly available. This guide provides a detailed profile inferred from its parent compound, isoniazid (B1672263) (INH), a cornerstone in tuberculosis treatment. This compound is a derivative of isoniazid and is presumed to share a similar mechanism of action.

Introduction

This compound sodium salt is an antibiotic that has been historically used in the treatment of tuberculosis. It is a chemical derivative of methanesulfonic acid and isoniazid.[1] Structurally, it is thought to act as a prodrug, similar to isoniazid, releasing the active component to exert its antimycobacterial effect. This document outlines the inferred pharmacological profile of this compound sodium salt, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Mechanism of Action

This compound sodium salt, like isoniazid, is believed to be a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it is converted into a series of reactive species. These reactive intermediates, including an isonicotinic acyl radical, subsequently form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing structural integrity and contributing to the pathogen's virulence. The inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death. This action is most effective against actively dividing mycobacteria.

Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profile of this compound sodium salt is expected to be largely influenced by the properties of isoniazid.

-

Absorption: Isoniazid is rapidly and completely absorbed after oral administration.

-

Distribution: It is distributed widely throughout the body, including into the cerebrospinal fluid.

-

Metabolism: Isoniazid undergoes metabolism in the liver, primarily through acetylation by the N-acetyltransferase 2 (NAT2) enzyme. The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can significantly impact drug exposure and potential toxicity.

-

Excretion: The metabolites and a portion of the unchanged drug are primarily excreted in the urine.

Data Presentation

The following tables summarize key quantitative data for isoniazid and its derivatives, which can be used as a reference for the expected profile of this compound sodium salt.

Table 1: Inferred Pharmacokinetic Parameters of this compound Sodium Salt (based on Isoniazid data)

| Parameter | Slow Acetylators | Fast Acetylators | General Population |

| Maximum Plasma Concentration (Cmax) | Higher | Lower | Varies by acetylator status |

| Time to Maximum Concentration (Tmax) | ~1-2 hours | ~1-2 hours | ~1-2 hours |

| Area Under the Curve (AUC) | Significantly Higher | Lower | Reflects clearance differences |

| Elimination Half-life (t½) | 2-5 hours | 0.5-1.6 hours | Bimodal distribution |

| Bioavailability | ~80-95% | ~80-95% | High, may be affected by food |

| Metabolism | Slower acetylation by NAT2 | Faster acetylation by NAT2 | Primarily hepatic acetylation |

| Excretion | Primarily renal, as metabolites | Primarily renal, as metabolites | Higher proportion of acetylisoniazid (B140540) in fast acetylators |

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

| Isoniazid (INH) | 3.125 |

| Pyrazinamide (PYZ) | 3.125 |

| IBP19 (Isoniazid Derivative) | 1.562 |

| IBP21 (Isoniazid Derivative) | 1.562 |

| IBP22 (Isoniazid Derivative) | 1.562 |

| IBP29 (Isoniazid Derivative) | 1.562 |

| Isoniazid-1,2,3-triazole hybrid | 1.56 |

| Isonicotinoylhydrazide derivative | 4 |

Data sourced from comparative studies of isoniazid derivatives.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the pharmacological profile of an anti-tuberculosis agent like this compound sodium salt.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[6]

-

Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: M. tuberculosis colonies are harvested from a fresh culture on Löwenstein-Jensen medium. The colonies are transferred to a tube containing sterile water with 0.05% Tween 80 and glass beads. The suspension is vortexed to create a homogeneous mixture. The turbidity is then adjusted to match a McFarland 0.5 standard.

-

Inoculation and Incubation: Each well of the microtiter plate, containing the drug dilutions and controls (growth and sterility controls), is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 7 days.

-

Addition of Indicator and Reading: After 7 days of incubation, a resazurin (B115843) solution is added to each well. The plate is re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the agent that prevents this color change (the well remains blue).[6]

In Vivo Efficacy Testing: Mouse Model of Tuberculosis

This protocol outlines a common in vivo model to assess the efficacy of anti-tuberculosis compounds.[7][8]

-

Animal Model: BALB/c or C57BL/6 mice are commonly used due to their resistance to M. tuberculosis, which allows for the development of a chronic infection model.[7]

-

Infection: Mice are infected with a low dose of M. tuberculosis (e.g., H37Rv strain) via aerosol exposure to establish a pulmonary infection.

-

Treatment Regimen: Treatment with the test compound (e.g., this compound sodium salt) is initiated at a specified time post-infection (e.g., 14 or 35 days for subacute or chronic models, respectively). The compound is administered daily via oral gavage for a defined period (e.g., 4 to 8 weeks).[9]

-

Efficacy Assessment: The primary endpoint is the bacterial load in the lungs and spleen. At various time points during and after treatment, cohorts of mice are euthanized, and their organs are homogenized. The homogenates are serially diluted and plated on selective agar (B569324) (e.g., Middlebrook 7H11). The plates are incubated, and the number of colony-forming units (CFU) is determined. A significant reduction in CFU in treated mice compared to an untreated control group indicates drug efficacy. Body weight can also be used as a rapid, preliminary indicator of drug efficacy.[10]

Mandatory Visualizations

Inferred Signaling Pathway of this compound Sodium Salt

Caption: Inferred activation and mechanism of action of this compound.

Experimental Workflow for Anti-Tuberculosis Drug Screening

References

- 1. This compound/thioacetazone - Wikipedia [en.wikipedia.org]

- 2. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]

- 8. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Metabolic Pathway of Methaniazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methaniazide, a derivative of the first-line antituberculosis drug isoniazid (B1672263), is presumed to follow a metabolic pathway analogous to its parent compound due to the scarcity of direct research on its biotransformation. This technical guide synthesizes the current understanding of isoniazid's metabolism to project a probable metabolic fate for this compound. It is hypothesized that this compound, like isoniazid, acts as a prodrug, ultimately yielding isonicotinic acid. The primary metabolic routes are expected to involve hydrolysis and potential interactions with key metabolic enzymes. This document provides a comprehensive overview of the predicted metabolic pathway, relevant enzymatic players, and detailed experimental protocols for future investigations. All quantitative data is presented in structured tables, and logical relationships are visualized using process diagrams to facilitate a deeper understanding for researchers in drug development.

Introduction

This compound is an antibiotic that has been used in the treatment of tuberculosis.[1] It is a chemical derivative of methanesulfonic acid and the well-known antituberculosis drug, isoniazid.[1] Structurally, this compound features a mesylate group in a position analogous to the acetyl group in acetylisoniazid, a primary metabolite of isoniazid.[1] This structural similarity strongly suggests that this compound functions as a prodrug of isonicotinic acid, mirroring the metabolic fate of isoniazid and acetylisoniazid.[1] Given the lack of direct studies on this compound's metabolism, this guide extrapolates from the extensive research on isoniazid to provide a foundational understanding for future research and drug development efforts.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to be analogous to that of isoniazid, which primarily undergoes two major biotransformation pathways: acetylation and hydrolysis.[2][3][4]

Primary Metabolic Steps:

-

Hydrolysis: The most probable initial step in this compound metabolism is hydrolysis. An amidase would cleave the molecule to yield isonicotinic acid (INA) and a methanesulfonyl hydrazine (B178648) derivative. This is a key step in the presumed prodrug activation.

-

Further Metabolism of Isonicotinic Acid: Isonicotinic acid can be further conjugated with glycine (B1666218) to form isonicotinyl glycine, which is then excreted.[1]

Below is a DOT script representation of the proposed primary metabolic pathway.

Caption: Proposed primary metabolic pathway of this compound.

Key Enzymes in Metabolism

Based on the metabolism of isoniazid, the following enzymes are expected to play a crucial role in the biotransformation of this compound:

-

Amidases: These enzymes are critical for the hydrolysis of both isoniazid and its acetylated metabolite.[2][5] It is highly probable that an amidase is responsible for the initial cleavage of this compound into isonicotinic acid and methanesulfonyl hydrazine.

-

N-acetyltransferase 2 (NAT2): While direct acetylation of this compound is less certain, NAT2 is a key enzyme in the metabolism of isoniazid, responsible for its acetylation to acetylisoniazid.[2][3][6] Genetic polymorphisms in NAT2 lead to different acetylation rates (slow, intermediate, and fast acetylators), which significantly impact isoniazid's pharmacokinetics and potential for hepatotoxicity.[7][8][9] Should this compound or its metabolites undergo acetylation, NAT2 would be the primary enzyme involved.

Quantitative Data (Based on Isoniazid)

As no specific pharmacokinetic data for this compound is available, the following tables summarize key parameters for its parent compound, isoniazid, to provide a comparative reference.

Table 1: Pharmacokinetic Parameters of Isoniazid

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [10] |

| Half-life (t½) - Fast Acetylators | 0.5-1.5 hours | [10] |

| Half-life (t½) - Slow Acetylators | 2-5 hours | [10] |

| Excretion (Urine, 24h) | 75-95% (primarily as metabolites) | [10] |

Table 2: Isoniazid and Metabolite Concentrations in Plasma (2 hours post-dose)

| Analyte | Concentration Range (µg/mL) | Acetylator Status | Reference |

| Isoniazid | 0.1 - 5.0 | All | [11] |

| Acetylisoniazid | 0.5 - 6.0 | All | [11] |

| Isonicotinic Acid | 0.1 - 2.0 | All | [11] |

| Hydrazine | 0.01 - 0.1 | All | [11] |

| Acetylhydrazine | 0.01 - 0.2 | All | [11] |

Experimental Protocols

Investigating the metabolic pathway of this compound would require a series of in vitro and in vivo experiments. The following are detailed methodologies adapted from studies on isoniazid and other xenobiotics.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsome suspension.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification in Human Hepatocytes

Objective: To identify the metabolites of this compound formed in a more complete cellular system.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Acetonitrile

-

Formic acid

Protocol:

-

Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.

-

After cell attachment, replace the medium with fresh medium containing this compound at a specified concentration.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Collect the cell culture medium and quench with 3 volumes of ice-cold acetonitrile.

-

Centrifuge to remove precipitated proteins.

-

Concentrate the supernatant under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase and analyze by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

The following DOT script illustrates a general workflow for such metabolism studies.

Caption: General experimental workflow for metabolism studies.

Conclusion

While direct experimental data on the metabolic pathway of this compound is currently unavailable, its structural similarity to isoniazid provides a strong basis for predicting its biotransformation. It is hypothesized that this compound is primarily hydrolyzed to isonicotinic acid, which is then further metabolized and excreted. Future research should focus on conducting in vitro and in vivo studies, as outlined in this guide, to definitively elucidate the metabolic fate of this compound. Such studies are crucial for a comprehensive understanding of its efficacy, safety profile, and potential for drug-drug interactions, thereby informing its clinical use and the development of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 4. Determination of isoniazid acetylation patterns in tuberculosis patients receiving DOT therapy under the Revised National tuberculosis Control Program (RNTCP) in India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of N-Acetyl Transferases on Isoniazid Resistance from Mycobacterium tuberculosis and Human: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation of N-acetyltransferase 2 genotype with isoniazid acetylation in Polish tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-acetyltransferase gene polymorphisms & plasma isoniazid concentrations in patients with tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. mdpi.com [mdpi.com]

Methaniazide: A Technical Guide to Potential Therapeutic Targets Beyond Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract